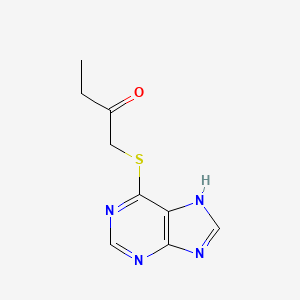
1-((9h-Purin-6-yl)thio)butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((9H-Purin-6-yl)thio)butan-2-one is a chemical compound with the molecular formula C9H10N4OS. It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA.
Preparation Methods
The synthesis of 1-((9H-Purin-6-yl)thio)butan-2-one typically involves the reaction of purine derivatives with butanone derivatives under specific conditions. One common method involves the use of thiolation reactions, where a sulfur atom is introduced into the purine ring. The reaction conditions often include the use of catalysts and solvents to facilitate the process .
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired application and the available resources .
Chemical Reactions Analysis
1-((9H-Purin-6-yl)thio)butan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thio group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-((9H-Purin-6-yl)thio)butan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its role as a potential therapeutic agent.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interfere with cellular pathways involved in cancer progression.
Mechanism of Action
The mechanism of action of 1-((9H-Purin-6-yl)thio)butan-2-one involves its interaction with specific molecular targets within cells. It can inhibit certain enzymes and interfere with metabolic pathways, leading to its observed biological effects. For example, it may inhibit enzymes involved in DNA synthesis, thereby affecting cell proliferation and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
1-((9H-Purin-6-yl)thio)butan-2-one can be compared with other purine derivatives, such as:
2-((2-Chloro-9H-purin-6-yl)thio)acetic acid: This compound has a similar structure but includes a chloro group, which can alter its reactivity and biological activity.
BUTYL 5-((2-HYDROXY-9H-PURIN-6-YL)THIO)PENTANOATE: This compound has a longer carbon chain and a hydroxyl group, which can affect its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities.
Properties
Molecular Formula |
C9H10N4OS |
|---|---|
Molecular Weight |
222.27 g/mol |
IUPAC Name |
1-(7H-purin-6-ylsulfanyl)butan-2-one |
InChI |
InChI=1S/C9H10N4OS/c1-2-6(14)3-15-9-7-8(11-4-10-7)12-5-13-9/h4-5H,2-3H2,1H3,(H,10,11,12,13) |
InChI Key |
VQCUQZFIFHGVLD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CSC1=NC=NC2=C1NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




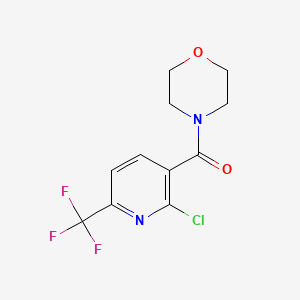

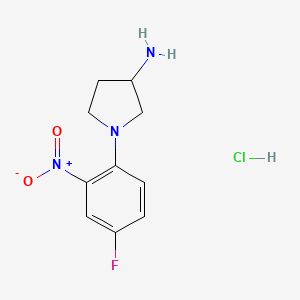
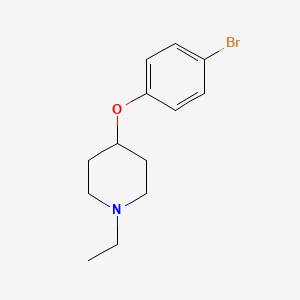
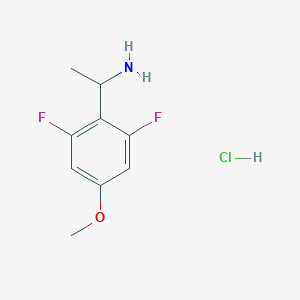
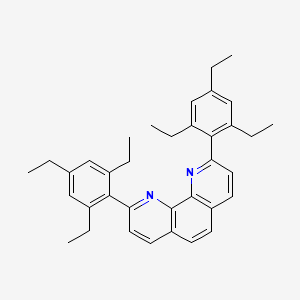
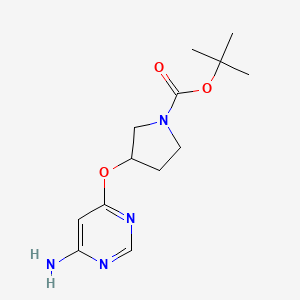
![2-amino-N-[2-(cyclopropylmethylamino)cyclohexyl]propanamide](/img/structure/B14779175.png)
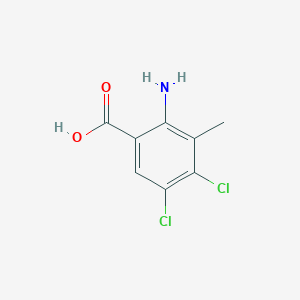
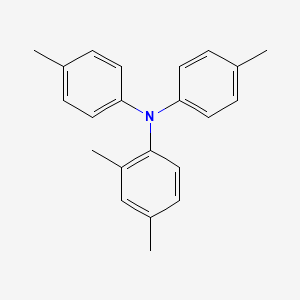
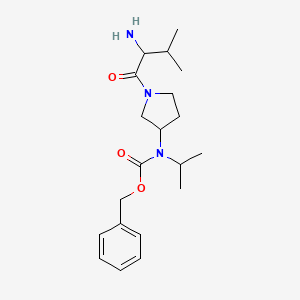
![3-[4-[1-amino-2-(9H-fluoren-9-ylmethoxy)-2-oxoethyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B14779183.png)
